Ent-Aliskiren Fumarate (2:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ent-Aliskiren Fumarate (2:1) is a relatively new area of research in the field of pharmaceuticals and chemistry. Aliskiren is used to treat high blood pressure (hypertension) in people who are at least 6 years old and weigh at least 50 kg . It is a direct renin inhibitor used to manage hypertension .
Synthesis Analysis
The synthesis of Aliskiren is quite demanding due to the presence of 4 chiral carbon atoms. The synthesis process involves the use of a novel process for the preparation of renin inhibitor Aliskiren or its derivatives, and its pharmaceutically acceptable salts . A complementary pathway for the synthesis of Aliskiren has also been developed .Molecular Structure Analysis
Aliskiren has a molecular formula of C30H53N3O6 . The inventors of Aliskiren employed a combination of crystal structure analysis of renin-inhibitor complexes and computational methods to design novel renin inhibitors .Chemical Reactions Analysis
Aliskiren is a renin inhibitor. Renin is secreted by the kidneys when blood volume and renal perfusion decrease. It normally cleaves the protein angiotensinogen to form angiotensin I .Physical And Chemical Properties Analysis
Aliskiren Fumarate has a molecular formula of C64H110N6O16 and an average mass of 1219.589 Da .Aplicaciones Científicas De Investigación
Mechanism of Action and Therapeutic Potential
Aliskiren functions by directly inhibiting renin, an enzyme critical in the renin-angiotensin system (RAS) pathway, which plays a pivotal role in blood pressure regulation. By targeting the RAS at its initial step, Aliskiren offers a unique approach in managing hypertension, different from ACE inhibitors or angiotensin receptor blockers (ARBs) (Frampton & Curran, 2007; Duggan, Chwieduk & Curran, 2010).
Clinical Efficacy and Research Applications
Clinical trials have demonstrated Aliskiren's efficacy as both monotherapy and in combination with other antihypertensive agents. These studies have shown its ability to effectively lower blood pressure over short and longer-term periods. Furthermore, Aliskiren has been explored for potential renoprotective effects in patients with chronic kidney disease, although its full impact on kidney function and cardiovascular outcomes is still under investigation (Peixoto & Orias, 2009; Sureshkumar, Vasudevan, Marcus, Hussain & McGill, 2008).
Safety Profile and Effectiveness
Aliskiren's safety and efficacy profile is comparable to other antihypertensives, with clinical trials indicating a well-tolerated nature and effectiveness in reducing blood pressure and proteinuria. Its combination with other antihypertensive agents, such as diuretics, ACE inhibitors, or ARBs, shows synergistic effects, enhancing its blood pressure-lowering capacity (Angeli, Reboldi, Mazzotta, Poltronieri, Garofoli, Ramundo, Biadetti & Verdecchia, 2012).
Future Directions
Ongoing studies are examining the broader applications of Aliskiren, including its potential cardioprotective and renoprotective effects beyond hypertension management. These investigations aim to delineate Aliskiren's role in preventing cardiovascular events and slowing kidney disease progression, marking significant areas of interest for future scientific research (Feldman, 2010; Reboldi, Gentile, Angeli & Verdecchia, 2011).
Propiedades
Número CAS |
1630036-76-8 |
---|---|
Nombre del producto |
Ent-Aliskiren Fumarate (2:1) |
Fórmula molecular |
C34H57N3O10 |
Peso molecular |
667.841 |
Nombre IUPAC |
(2R,4R,5R,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C30H53N3O6.C4H4O4/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;5-3(6)1-2-4(7)8/h10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1-2H,(H,5,6)(H,7,8)/b;2-1+/t22-,23+,24+,25+;/m0./s1 |
Clave InChI |
RSFGNDXWVZPKJA-UTKWEYTFSA-N |
SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=CC(=O)O)C(=O)O |
Sinónimos |
(αR,γR,δR,ζR)-δ-Amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-γ-hydroxy-4-methoxy-3-(3-methoxypropoxy)-α,ζ-bis(1-methylethyl)benzeneoctanamide (2E)-2-Butenedioate (2:1) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.